2,3-Butanediol, 2-methyl-, (3S)-
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Overview
Description
2,3-Butanediol, 2-methyl-, (3S)- is an organic compound with the molecular formula C5H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of diol, which means it contains two hydroxyl (OH) groups. It is one of the stereoisomers of 2,3-butanediol, which has several industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Butanediol, 2-methyl-, (3S)- can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction involves the addition of water to the epoxide, resulting in the formation of the diol. The reaction conditions typically include the use of an acid or base catalyst to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of 2,3-butanediol, 2-methyl-, (3S)- often involves microbial fermentation processes. Various microorganisms, including bacteria and yeast, can produce this compound through the fermentation of sugars and other carbon sources. The fermentation process is optimized to achieve high yields and purity of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol, 2-methyl-, (3S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form acetoin and diacetyl.
Reduction: It can be reduced to form butane.
Dehydration: Dehydration of 2,3-butanediol, 2-methyl-, (3S)- results in the formation of methyl ethyl ketone (butanone).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Dehydration: Acid catalysts like sulfuric acid (H2SO4) are typically employed for dehydration reactions.
Major Products Formed
Oxidation: Acetoin and diacetyl.
Reduction: Butane.
Dehydration: Methyl ethyl ketone (butanone).
Scientific Research Applications
2,3-Butanediol, 2-methyl-, (3S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-butanediol, 2-methyl-, (3S)- involves its interaction with specific enzymes and metabolic pathways. In microbial fermentation, the compound is produced through the action of butanediol dehydrogenase, which catalyzes the reduction of acetoin to 2,3-butanediol.
Comparison with Similar Compounds
2,3-Butanediol, 2-methyl-, (3S)- can be compared with other similar compounds, such as:
1,4-Butanediol: Another diol with different chemical properties and applications.
1,3-Butanediol: A structural isomer with distinct uses in the chemical industry.
Uniqueness
The uniqueness of 2,3-butanediol, 2-methyl-, (3S)- lies in its specific stereochemistry, which imparts unique physical and chemical properties. This stereoisomer is particularly valuable in applications requiring high stereochemical purity .
Properties
Molecular Formula |
C5H12O2 |
---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(3S)-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3/t4-/m0/s1 |
InChI Key |
IDEOPBXRUBNYBN-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(C(C)(C)O)O |
Origin of Product |
United States |
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